1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide

Catalog No.
S598170
CAS No.
769-49-3
M.F
C7H8N2O2
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide

CAS Number

769-49-3

Product Name

1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide

IUPAC Name

1-methyl-4-oxopyridine-3-carboxamide

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C7H8N2O2/c1-9-3-2-6(10)5(4-9)7(8)11/h2-4H,1H3,(H2,8,11)

InChI Key

KTLRWTOPTKGYQY-UHFFFAOYSA-N

SMILES

CN1C=CC(=O)C(=C1)C(=O)N

Synonyms

1-Methyl-4-pyridone-3-carboxamide; 1-Methyl-4-pyridone-5-carboxamide; 3-(Aminocarbonyl)-1-methyl-4(1H)-pyridone; 5-Aminocarbonyl-1-methyl-4(1H)-pyridone; N1-Methyl-4-pyridone-5-carboxamide;

Canonical SMILES

CN1C=CC(=O)C(=C1)C(=O)N

Potential Biomarker for Peroxisome Proliferation

One area of scientific research involving 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide (N-Methyl-4-pyridone-3-carboxamide) is its potential use as a biomarker for peroxisome proliferation. Peroxisomes are cellular organelles involved in various metabolic processes. Their overgrowth, known as peroxisome proliferation, can be a side effect of certain medications and environmental toxins .

Studies have shown that N-Methyl-4-pyridone-3-carboxamide levels increase in the urine of rats exposed to peroxisome proliferators . This suggests it could serve as a non-invasive way to assess peroxisome proliferation in vivo (within a living organism). However, more research is needed to determine the specificity and sensitivity of N-Methyl-4-pyridone-3-carboxamide as a biomarker for peroxisome proliferation in different species and under various conditions.

Role in Nicotinate and Nicotinamide Metabolism

N-Methyl-4-pyridone-3-carboxamide is structurally related to nicotinamide, a vital vitamin B3 precursor. Research suggests that N-Methyl-4-pyridone-3-carboxamide can be biosynthesized from 1-methylnicotinamide in humans by the enzyme aldehyde oxidase . This indicates a potential role for N-Methyl-4-pyridone-3-carboxamide in nicotinate and nicotinamide metabolism, although the exact function remains unclear and requires further investigation.

Potential Uremic Toxin

Uremic toxins are waste products that accumulate in the blood due to impaired kidney function. Studies suggest that N-Methyl-4-pyridone-3-carboxamide may act as a uremic toxin . Its accumulation in the blood could potentially contribute to uremic syndrome, a constellation of symptoms associated with kidney failure. More research is needed to understand the mechanisms by which N-Methyl-4-pyridone-3-carboxamide might exert its toxic effects.

1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide has the molecular formula C₇H₈N₂O₂ and an average molecular weight of approximately 152.15 g/mol. Its IUPAC name reflects its structure, highlighting the presence of a pyridine ring and functional groups that contribute to its chemical properties. The compound is also known by its CAS Registry Number 769-49-3 and is categorized as a pyridine derivative .

The specific mechanism of action of 4PY within the human body remains unclear. While it is a metabolite of NAD, its role in cellular processes is not well defined []. Some research suggests it might function as a signaling molecule or reflect NAD metabolism rates, but further investigation is needed [].

  • Oxidation: 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide can be oxidized to yield corresponding carboxylic acids. This reaction is significant in synthetic organic chemistry for modifying functional groups.
  • Hydrolysis: The amide bond in the structure can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.
  • Condensation Reactions: It can participate in condensation reactions with various nucleophiles, leading to the formation of more complex molecules.

1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide exhibits notable biological activities:

  • Antibacterial Properties: Research indicates that this compound has potential antibacterial effects, making it a candidate for further investigation in medicinal chemistry .
  • Pharmacological Potential: The structural characteristics of this compound suggest possible applications in drug development due to its ability to interact with biological targets effectively .

Several methods exist for synthesizing 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide:

  • Cyclization Reactions: Starting from appropriate precursors such as pyridine derivatives, cyclization can be achieved through various reagents and conditions.
  • Conventional Organic Synthesis: Utilizing established organic synthesis techniques involving condensation and reduction reactions can yield this compound from simpler starting materials.
  • Green Chemistry Approaches: Recent advancements focus on environmentally friendly methods that minimize waste and use less hazardous reagents .

The applications of 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide are diverse:

  • Pharmaceuticals: Its antibacterial properties make it a candidate for developing new antibiotics.
  • Biochemical Research: Used as a biochemical reference standard in proteomics and metabolic studies .
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity against pathogens.

Studies on the interactions of 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide with various biological systems have shown promising results:

  • Enzyme Inhibition: Research suggests that it may inhibit specific enzymes linked to bacterial growth, thereby showcasing its potential as an antibacterial agent .
  • Receptor Binding Studies: Investigations into how this compound interacts with cellular receptors could provide insights into its pharmacological effects and mechanisms of action.

Several compounds share structural similarities with 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
N-MethylpyridoneContains a pyridone structureLacks the dihydro component
4-OxopyridineSimilar core structure but different substituentsDoes not contain the carboxamide functional group
2-PyridoneA simple pyridone without additional substitutionsLacks methyl and carboxamide groups

The uniqueness of 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide lies in its specific arrangement of functional groups that confer distinct chemical reactivity and biological properties compared to these similar compounds.

MNA was first identified in 1939 during investigations into nicotinamide metabolism. Early studies characterized it as the primary methylated derivative of nicotinamide, produced via NNMT-mediated transfer of a methyl group from S-adenosylmethionine (SAM). Its systematic name—1,4-dihydro-1-methyl-4-oxo-3-pyridinecarboxamide—reflects its structural features:

  • A pyridine ring with a methyl group at position 1
  • A carboxamide substituent at position 3
  • A ketone group at position 4

Alternative designations include trigonellamide (from Trigonella foenum-graecum, where it was first isolated) and 1-methylnicotinamide (IUPAC-approved). The "MNA" abbreviation gained prominence post-2000 as research shifted toward its bioactivity.

Position in Nicotinamide Metabolism Pathways

MNA occupies a pivotal node in the NAD+ salvage pathway (Figure 1):

Key Metabolic Relationships

SubstrateEnzymeProductRole in MNA Biology
Nicotinamide (NAM)NNMTMNAPrimary biosynthetic route
MNAAldehyde oxidase (AOX1)2-PYR/4-PYRTerminal catabolism
NAD+NADaseNicotinamideFeedstock for MNA synthesis

NNMT expression in hepatocytes, adipocytes, and cancer-associated fibroblasts dictates tissue-specific MNA levels. Notably, MNA accumulation correlates with SAM depletion—a metabolic signature observed in non-alcoholic fatty liver disease (NAFLD) and obesity.

Paradigm Shifts: From Inactive Metabolite to Bioactive Molecule

Three eras define MNA research:

1.3.1 Inert Byproduct Hypothesis (1939–2005)
Early work dismissed MNA as a terminal excretion product. Urinary MNA measurements served solely to assess niacin status.

1.3.2 Emergence of Bioactivity (2005–2015)
Seminal studies revealed:

  • Anti-thrombotic action: MNA stimulates endothelial prostacyclin (PGI2), reducing platelet aggregation.
  • Anti-inflammatory effects: MNA suppresses NF-κB and COX-2 in murine colitis models.

1.3.3 Systems-Level Signaling (2015–Present)
Cutting-edge findings position MNA as:

  • A myokine enhancing exercise endurance via AMPK activation
  • An immunometabolite suppressing CD8+ T cell function in ovarian cancer
  • A SAM sink modulating hepatic lipogenesis

Physical Description

Solid

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

152.058577502 g/mol

Monoisotopic Mass

152.058577502 g/mol

Heavy Atom Count

11

UNII

VE4S15CI8D

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

769-49-3

Metabolism Metabolites

Uremic toxins tend to accumulate in the blood either through dietary excess or through poor filtration by the kidneys. Most uremic toxins are metabolic waste products and are normally excreted in the urine or feces.

Wikipedia

N1-Methyl-4-pyridone-3-carboxamide

Dates

Last modified: 08-15-2023

Explore Compound Types